molecular formula C10H20O3 B13823758 (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol

(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol

Cat. No.: B13823758
M. Wt: 188.26 g/mol
InChI Key: NMJVDWPHHQRLCV-VIFPVBQESA-N
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Description

(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol is an organic compound that features a dioxolane ring and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol typically involves the formation of the dioxolane ring followed by the attachment of the pentanol chain. One common method is the acid-catalyzed cyclization of a suitable diol with an aldehyde or ketone to form the dioxolane ring. The reaction conditions often include the use of an acid catalyst such as p-toluenesulfonic acid in an anhydrous solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, more efficient catalysts, and solvent recycling to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could result in a halogenated compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Could be a precursor for pharmaceutical compounds.

    Industry: May be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action for (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol would depend on its specific application. In general, the compound might interact with molecular targets such as enzymes or receptors, leading to a biological effect. The dioxolane ring and hydroxyl group could play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol: The enantiomer of the compound.

    5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol: The racemic mixture.

    5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoic acid: An oxidized form.

Uniqueness

(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pentan-1-ol

InChI

InChI=1S/C10H20O3/c1-10(2)12-8-9(13-10)6-4-3-5-7-11/h9,11H,3-8H2,1-2H3/t9-/m0/s1

InChI Key

NMJVDWPHHQRLCV-VIFPVBQESA-N

Isomeric SMILES

CC1(OC[C@@H](O1)CCCCCO)C

Canonical SMILES

CC1(OCC(O1)CCCCCO)C

Origin of Product

United States

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